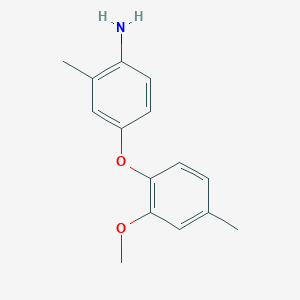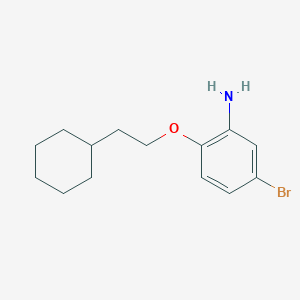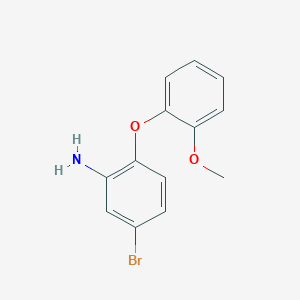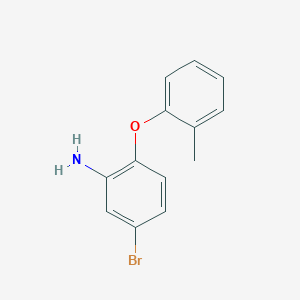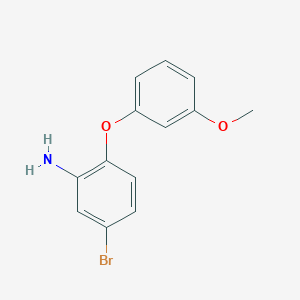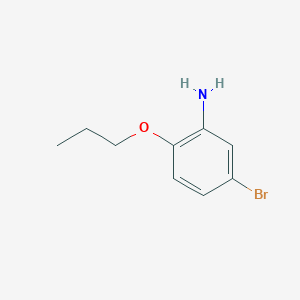
5-Bromo-2-propoxyaniline
Vue d'ensemble
Description
5-Bromo-2-propoxyaniline is a chemical compound with the molecular formula C9H12BrNO and a molecular weight of 230.1 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H12BrNO/c1-2-5-12-9-4-3-7 (10)6-8 (9)11/h3-4,6H,2,5,11H2,1H3 . This code provides a detailed description of the molecule’s structure.
Applications De Recherche Scientifique
Experimental and Clinical Use in Cancer Chemotherapy
Compounds similar to 5-Bromo-2-propoxyaniline, especially fluorinated pyrimidines like 5-fluorouracil (5-FU) and 5-fluoro-2′-deoxyuridine (5-FUDR), have been extensively reviewed for their applications in cancer chemotherapy. These compounds demonstrate significant efficacy in palliating advanced cancer, especially in tumors of the breast and gastrointestinal tract. The clinical utility of such compounds underscores the potential research avenues for this compound in oncological applications, provided it shares similar biochemical properties (Heidelberger & Ansfield, 1963).
Mechanisms of DNA Damage
Research on electrophilic nucleobases and their sensitization to ionizing or UV radiation highlights the potential for compounds like this compound to influence DNA damage and repair mechanisms. Modified nucleosides can sensitize cells to radiation, indicating a path for exploring the use of similar compounds in enhancing radio- and photodynamic therapy efficacy for cancer treatment. The fundamental differences in the mechanisms of radio- and photosensitization of DNA offer a rich field for exploring the roles of analog compounds in cancer therapy (Rak et al., 2015).
Environmental and Health Impact of Brominated Compounds
The environmental and health impacts of brominated compounds, including their potential toxicity and role in flame retardants, have been examined. While not directly related to this compound, understanding the behavior and impact of brominated compounds in biological systems and the environment could provide insights into the safety, regulatory, and application aspects of similar chemical entities (Birnbaum, Staskal, & Diliberto, 2003).
Analytical and Pharmacological Reviews
Analytical methods for determining antioxidant activity and reviews of pharmacological agents offer a framework for assessing the potential applications of this compound in various fields. By understanding how similar compounds are analyzed and their pharmacological actions characterized, researchers can develop experimental designs to explore the unique properties and applications of this compound in scientific research (Munteanu & Apetrei, 2021).
Mécanisme D'action
Target of Action
It is known to be used in the suzuki–miyaura cross-coupling reaction , which suggests that its primary targets could be various organoboron reagents used in this process.
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, 5-Bromo-2-propoxyaniline likely interacts with its targets through a process known as transmetalation . This process involves the transfer of an organoboron group from boron to a transition metal, such as palladium . The exact nature of this interaction and the resulting changes are dependent on the specific organoboron reagent and the reaction conditions .
Biochemical Pathways
Given its use in the suzuki–miyaura cross-coupling reaction, it can be inferred that it plays a role in the formation of carbon-carbon bonds . This reaction is widely used in organic chemistry for the synthesis of various complex organic compounds .
Pharmacokinetics
A related compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (bzp), has been studied for its pharmacokinetic properties . BZP and its metabolite showed a short elimination half-life, and a good dose-linear pharmacokinetic profile . They were distributed rapidly into all tissues examined, with the highest concentrations in the lung and kidney . These findings may provide some insights into the potential pharmacokinetic properties of this compound, but direct studies on this compound are needed for accurate information.
Result of Action
Its use in the suzuki–miyaura cross-coupling reaction suggests that it plays a role in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound is used, is known to be influenced by factors such as temperature, solvent, and the presence of a catalyst
Propriétés
IUPAC Name |
5-bromo-2-propoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6H,2,5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNZOMMQQZMBKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-([1,1'-Biphenyl]-4-yloxy)-3-methylphenylamine](/img/structure/B3173377.png)

![4-([1,1'-Biphenyl]-2-yloxy)-3-fluorophenylamine](/img/structure/B3173392.png)
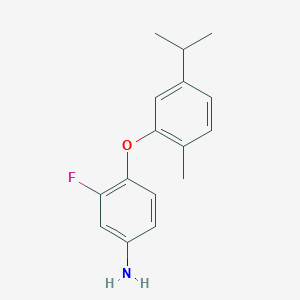
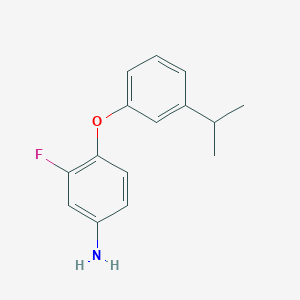
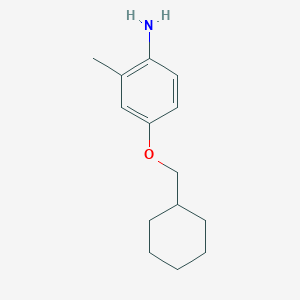
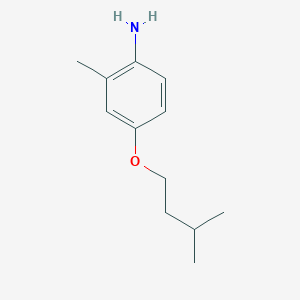

![2-Methyl-4-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3173432.png)
